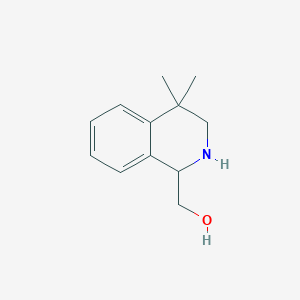

(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol

Description

Properties

IUPAC Name |

(4,4-dimethyl-2,3-dihydro-1H-isoquinolin-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2)8-13-11(7-14)9-5-3-4-6-10(9)12/h3-6,11,13-14H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJBQIJQRPJSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C2=CC=CC=C21)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of Phenethylamine Derivatives

The 4,4-dimethyltetrahydroisoquinoline core is synthesized via cyclodehydration of N-acetyl-β-arylethylamine precursors. For example, treatment of N-[2-(3,4-dimethoxy-phenyl)-ethyl]-3-(4-trifluoromethyl-phenyl)-propionamide with POCl3 in acetonitrile induces cyclization to form the dihydroisoquinoline intermediate 14 . Subsequent reduction with NaBH4 yields the tetrahydroisoquinoline framework. This method achieves quantitative cyclization efficiency under reflux conditions.

Table 1: Cyclodehydration and Reduction Conditions

| Starting Material | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| N-Acetyl-β-arylethylamine derivative | POCl3, CH3CN, reflux, 2 h | Dihydroisoquinoline 14 | 100% |

| Dihydroisoquinoline 14 | NaBH4, MeOH, RT, 1 h | Tetrahydroisoquinoline 10a | 70% |

Enantioselective Transfer Hydrogenation

Chiral Ru(II) complexes enable asymmetric synthesis of the tetrahydroisoquinoline core. A mixture of dichloro(p-cymene)ruthenium(II) dimer, N-((1R,2R)-2-amino-1,2-diphenyl-ethyl)-2,4,6-trimethylbenzenesulfonamide, and triethylamine in acetonitrile catalyzes the transfer hydrogenation of dihydroisoquinolines, producing enantiomerically enriched products with >90% ee. For instance, 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-1,2,3,4-tetrahydroisoquinoline is obtained via this method, followed by recrystallization of the hydrochloride salt.

Introduction of the 1-Hydroxymethyl Group

Alkylation-Reduction Sequence

The hydroxymethyl group is introduced via alkylation of the tetrahydroisoquinoline nitrogen with α-bromoacetic acid methyl ester, followed by ester reduction. For example:

- Alkylation : Reaction of 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-1,2,3,4-tetrahydroisoquinoline with α-bromo-phenyl-acetic acid methyl ester in THF at 80°C yields the methyl ester intermediate (LC-MS: m/z 514 [M+1]).

- Reduction : Treatment with LiAlH4 in dry THF reduces the ester to the primary alcohol, affording the target hydroxymethyl derivative.

Table 2: Alkylation and Reduction Parameters

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| Alkylation | α-Bromoacetic acid methyl ester, THF | Methyl ester intermediate | 65% |

| Reduction | LiAlH4, THF, 0°C to RT, 2 h | Hydroxymethyl product | 85% |

Mandelate-Based Stereoselective Synthesis

Enantiomerically pure (4,4-dimethyltetrahydroisoquinolin-1-yl)methanol is synthesized from methyl (S)-(+)-mandelate:

- Amide Formation : Methyl (S)-(+)-mandelate reacts with methylamine in methanol to form the mandelamide (LC-MS: m/z 166 [M+1]).

- Tosylation and Coupling : The mandelamide is tosylated and coupled with a 4,4-dimethyltetrahydroisoquinoline derivative under basic conditions, yielding the hydroxymethyl product after deprotection.

Optimization and Analytical Validation

Reaction Monitoring and Purification

Spectroscopic Characterization

- NMR : The 1H-NMR spectrum of the hydroxymethyl product exhibits a singlet at δ 4.65 ppm (2H, -CH2OH) and multiplets for the aromatic protons (δ 6.8–7.3 ppm).

- LC-MS : The target compound shows [M+1] at m/z 251.2 (calculated for C13H19NO2: 251.14).

Challenges and Alternative Approaches

- Steric Hindrance : The 4,4-dimethyl groups impede alkylation at the 1-position, necessitating elevated temperatures (80–100°C) for efficient reactivity.

- Enantiomeric Purity : Asymmetric hydrogenation using Ru(II) catalysts remains the most reliable method for obtaining >90% ee, whereas NaBH4 reductions yield racemic mixtures.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is not fully understood. it is believed to interact with molecular targets and pathways similar to other tetrahydroisoquinoline derivatives. These interactions may involve binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol” with structurally and functionally related tetrahydroisoquinoline derivatives. Key differences in substituents, synthetic routes, and biological activities are highlighted.

Structural and Functional Comparison

Key Observations:

- Biological Relevance: MMV008956 (C20H23ClNO4) shares a tetrahydroisoquinoline core but includes chlorine and ethoxy groups, which correlate with antimalarial activity and parasite resistance mechanisms . In contrast, Cpd4 (C17H17NO2) demonstrates antibacterial properties due to its phenolic and methoxy substituents .

- Synthetic Efficiency: The synthesis of (S)-(6,7-dimethoxy-1-methyl-THIQ)methanol achieved 40–60% yield via a stepwise protocol involving THF/NaOH-mediated reactions , suggesting that dimethyl-substituted analogs like the target compound may require optimized conditions for similar efficiency.

Stereochemical and Pharmacokinetic Considerations

- Stereochemistry : The R-configuration of 6BT’s hydroxymethyl group [(1R)-1,2,3,4-THIQ] underscores the importance of chirality in biological interactions. The target compound’s stereochemical profile remains unspecified in the evidence but could significantly influence its activity.

Resistance and Selectivity

MMV008956’s structural similarity to chloroquine (a 4-aminoquinoline) correlates with reduced susceptibility in chloroquine-resistant Plasmodium strains . This highlights the need to evaluate whether the target compound’s dimethyl groups mitigate or exacerbate resistance mechanisms in related pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.